8-Bromo-6-fluoroisoquinolin-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-4-6(11)3-5-1-2-12-9(13)8(5)7/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTGOMXUBDSMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C(C=C(C=C21)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of 8 Bromo 6 Fluoroisoquinolin 1 Ol
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.gov Halogenation can introduce additional chloro, bromo, or iodo groups onto the aromatic system.
The regioselectivity of these reactions is a delicate balance between the activating effect of the hydroxyl group and the deactivating, meta-directing effects of the halogens. The inherent electronic properties of the isoquinoline system also influence the substitution pattern.
Nucleophilic Substitution Reactions Involving Halogen Moieties
The presence of two different halogen atoms, bromine and fluorine, on the isoquinoline core opens avenues for nucleophilic substitution reactions. Generally, in nucleophilic aromatic substitution (SNAr) reactions, the rate of substitution depends on the electronegativity and the ability of the halogen to act as a leaving group.
The carbon-bromine bond is typically more reactive towards nucleophilic displacement than the carbon-fluorine bond in SNAr reactions that proceed via an addition-elimination mechanism. This is because the C-Br bond is weaker than the C-F bond, making the bromide a better leaving group. However, the high electronegativity of fluorine can activate the ring towards nucleophilic attack.
Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) could potentially lead to the substitution of the bromo group with a methoxy (B1213986) group. The specific reaction conditions, such as solvent, temperature, and the nature of the nucleophile, will significantly influence the outcome and selectivity of the substitution.
Cross-Coupling Reactions at Bromo- and Fluoro-Substituted Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo and fluoro substituents on the isoquinoline ring serve as excellent handles for such transformations. researchgate.net
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-aryl bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.net The C-Br bond at the 8-position is significantly more reactive than the C-F bond at the 6-position in typical Suzuki-Miyaura conditions. This chemoselectivity allows for the selective functionalization of the C8 position.
A variety of arylboronic acids can be coupled with 8-bromo-6-fluoroisoquinolin-1-ol to introduce diverse aryl and heteroaryl moieties. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |
| Pd/BI-DIME | K₂CO₃ | Toluene | 100 | High | researchgate.net |
| CataXCium A Pd G3 | K₃PO₄ | n-Butanol | 100 | Good to Excellent | researchgate.net |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides. |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the C-Br bond at the 8-position is the primary site of reaction. nih.gov
This reaction allows for the introduction of various alkynyl groups, which can be further functionalized, making it a valuable tool in the synthesis of complex molecules. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Pd(PPh₃)₂Cl₂/CuI | Triethylamine | THF | Room Temp | Good | libretexts.org |
| Pd₂(dba)₃/SPhos | TBAF | THF | 80 °C | 89% | nih.gov |
| Pd(OAc)₂/Pyrimidines | N-Butylamine | THF | 65 °C | Good | wikipedia.org |
| Table 2: Exemplary Conditions for Sonogashira Coupling of Aryl Bromides. |
Heck and Buchwald-Hartwig Coupling Applications
The Heck reaction provides a method for the arylation of alkenes. wikipedia.org In the context of this compound, the C-Br bond can react with various alkenes in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond at the 8-position. This reaction is highly valuable for the synthesis of substituted styrenes and other vinylated compounds. mdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of the C-Br bond of the isoquinoline with a wide range of primary and secondary amines. This method is a powerful tool for the synthesis of arylamines, which are important structural motifs in many biologically active compounds. organic-chemistry.orgrug.nl
| Reaction | Catalyst/Ligand | Base | Substrate | Reference |
| Heck | Pd(OAc)₂ | K₂CO₃ | Alkenes | wikipedia.org |
| Buchwald-Hartwig | Pd(dba)₂/BINAP | NaOtBu | Amines | wikipedia.org |
| Table 3: General Conditions for Heck and Buchwald-Hartwig Reactions. |
Derivatization Strategies at the Hydroxyl Group
The hydroxyl group at the 1-position of this compound is a key site for further functionalization. It can readily undergo O-alkylation and O-acylation reactions to introduce a variety of functional groups, which can modulate the compound's physicochemical properties and biological activity.
O-Alkylation can be achieved by reacting the isoquinolinol with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. This reaction introduces an ether linkage.
O-Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an anhydride, often in the presence of a base like pyridine (B92270) or triethylamine, to form an ester.
Heterocyclic Ring Transformations and Rearrangements of this compound
The study of heterocyclic ring transformations and rearrangements provides valuable pathways for the synthesis of novel molecular scaffolds from readily available starting materials. These reactions can involve ring expansion, ring contraction, or the complete reorganization of the atoms within the heterocyclic core to afford new ring systems.
A comprehensive review of the scientific literature reveals a notable absence of documented studies specifically investigating the heterocyclic ring transformations or rearrangements of This compound . While the synthesis and functionalization of the isoquinolin-1-one core are well-established areas of research, the transformation of this specific bromo- and fluoro-substituted isoquinolin-1-ol into different heterocyclic frameworks has not been reported.
General reactivity patterns of related isoquinolin-1-one systems often involve reactions that build upon the existing ring structure rather than altering the core itself. For instance, various synthetic methods have been developed for the annulation of additional rings onto the isoquinoline nucleus, leading to fused heterocyclic systems such as pyrazolo[5,1-a]isoquinolines and thiazolo[5,4-c]isoquinolines. However, these transformations maintain the integrity of the original isoquinoline ring.
Similarly, while rearrangements of certain isoquinoline derivatives, such as isoquinoline-N-oxides, have been observed, these processes are specific to the N-oxide functionality and are not directly applicable to the isoquinolin-1-ol tautomer of the title compound. There are also instances of ring-opening reactions of isoquinoline derivatives, but these typically require specific activating groups or harsh reaction conditions that have not been described for This compound .
The lack of published data on the heterocyclic ring transformations and rearrangements of This compound suggests that this remains an unexplored area of its chemical reactivity. Future research in this domain would be necessary to elucidate the potential of this compound as a precursor for the synthesis of other novel heterocyclic structures.
Spectroscopic and Structural Elucidation of 8 Bromo 6 Fluoroisoquinolin 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For isoquinoline (B145761) derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Analysis for Proton Environments
In the ¹H NMR spectrum of a related dihydro derivative, 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one, the aromatic protons appear as a doublet at δ 7.22-7.25 ppm and a singlet at δ 7.20 ppm. The aliphatic protons of the dihydroisoquinolinone ring are observed as multiplets at δ 3.46-3.53 ppm and δ 2.88-2.97 ppm. For a non-dihydrogenated analog, the protons on the heterocyclic ring would be expected to appear at distinct chemical shifts, influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
Table 1: Representative ¹H NMR Data for a Derivative of 8-Bromo-6-fluoroisoquinolin-1-ol
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| Aromatic-H | 7.22-7.25 | d | 10.4 |
| Aromatic-H | 7.20 | s | - |
| -CH₂- | 3.46-3.53 | m | - |
| -CH₂- | 2.88-2.97 | m | - |
| Data for 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one in CDCl₃ |
¹³C NMR Analysis for Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For halogenated and fluorinated isoquinolines, the chemical shifts of the carbon atoms are significantly influenced by the electronegativity of the substituents. In related quinoline (B57606) derivatives, carbons bonded to bromine or in close proximity show characteristic shifts. For instance, in a study of bromo-substituted quinolines, the carbon atoms of the substituted ring were well-resolved and assigned based on their chemical shifts and coupling patterns.
¹⁹F NMR for Fluorine Chemical Shifts
¹⁹F NMR is a powerful technique for compounds containing fluorine. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In a related compound, 6-fluoroisoquinolin-1(2H)-one, the fluorine resonance was observed at δ -107.4 ppm. This provides a reference point for the expected chemical shift of the fluorine atom in this compound, which would be further influenced by the presence of the bromine atom at the 8-position.
2D NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within the molecule. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms. Although specific 2D NMR data for this compound were not found, these techniques are routinely used in the characterization of complex heterocyclic systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₉H₅BrFNO. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units.
Predicted mass spectrometry data for this compound shows several possible adducts. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 241.96114 |
| [M+Na]⁺ | 263.94308 |
| [M-H]⁻ | 239.94658 |
| [M+NH₄]⁺ | 258.98768 |
| [M+K]⁺ | 279.91702 |
| Predicted values from PubChemLite uni.lu |
In the experimental mass spectrum of a related dihydro derivative, 6-bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one, the protonated molecule [M+H]⁺ was observed at m/z 243.9 and 245.9, confirming the presence of a single bromine atom.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amide groups, respectively, typically in the region of 3400-3200 cm⁻¹. The C=O stretching of the isoquinolinone tautomer would appear as a strong band around 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations would be observed at lower frequencies, typically in the 1300-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.
While a specific IR spectrum for this compound was not found, the IR spectrum of a related compound, 6-bromo-7-fluorocinnolin-4(1H)-one, shows a C=O stretch at 1685 cm⁻¹, a C=C stretch at 1540 cm⁻¹, and a C-F stretch at 1260 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within molecules. For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. msu.edu The isoquinolin-1-ol core contains a conjugated π-electron system and heteroatoms with non-bonding valence-shell electrons, which are known as chromophores. msu.edu
The electronic spectra of these molecules are typically characterized by two main types of transitions:
π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and usually result in strong absorption bands.
n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These are generally of lower energy and intensity compared to π → π* transitions.
The spectral behavior of isoquinoline derivatives is sensitive to both the nature of substituents on the ring and the polarity of the solvent. researchgate.net The presence of the bromo and fluoro groups on the this compound ring, as well as the hydroxyl group, influences the energy levels of the molecular orbitals, thereby shifting the absorption maxima (λmax).
The effect of solvent polarity on the absorption spectra of related heterocyclic azo dyes has been demonstrated, showing a significant shift in λmax. biointerfaceresearch.com For instance, the λmax values for certain bis-azo thiophene (B33073) dyes were observed to shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity changed from methanol (B129727) to chloroform (B151607) and then to DMF. biointerfaceresearch.com This phenomenon, known as solvatochromism, highlights the influence of dye-solvent interactions on the electronic distribution in the ground and excited states.
Table 1: Effect of Solvent on Absorption Maxima (λmax) of a Series of Related Bis-azo Thiophene Dyes
| Dye | λmax in Methanol (nm) | λmax in Chloroform (nm) | λmax in DMF (nm) |
| 4a | 486 | 502 | 626 |
| 4b | 502 | 512 | 654 |
| 4c | 490 | 504 | 640 |
| 4d | 488 | 504 | 632 |
| Data sourced from a study on 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes to illustrate solvent effects on related heterocyclic systems. biointerfaceresearch.com |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. It provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which is crucial for confirming the structure of newly synthesized compounds like isoquinolin-1-one derivatives. researchgate.net
While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related compounds provides valuable structural insights. For example, the crystal structure of 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol has been determined, revealing key details about its molecular geometry and packing. researchgate.net In many isoquinoline derivatives, the fused ring system is found to be nearly planar. The crystal packing in these structures is often governed by intermolecular hydrogen bonds, for instance, between the hydroxyl group and the nitrogen atom of an adjacent molecule.
Table 2: Crystallographic Data for the Related Compound 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol
| Parameter | Value |
| Chemical Formula | C₁₁H₈F₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6599(8) |
| b (Å) | 11.6216(12) |
| c (Å) | 10.0903(9) |
| β (°) | 93.393(2) |
| Volume (ų) | 1013.73(17) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 273(2) |
| Data from the crystal structure determination of 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol. researchgate.net |
Advanced Spectroscopic Methods for Mechanistic Insights
Beyond fundamental structural confirmation, advanced spectroscopic techniques are employed to gain deeper insights into molecular properties and reaction mechanisms.
High-Resolution Mass Spectrometry (HRMS) is essential for verifying the elemental composition of a molecule with high precision. For halogenated isoquinolines, HRMS can confirm the presence and number of bromine and chlorine atoms by providing an exact mass that is compared to the calculated theoretical mass. For example, the compound 4-Bromo-6-chloroisoquinoline was confirmed by HRMS, with a calculated [M+H]⁺ mass of 241.9367 and a found mass of 241.9368. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the specific arrangement of atoms.
¹H NMR provides information about the chemical environment of hydrogen atoms. For instance, in 6-Fluoroisoquinolin-1(2H)-one, the proton signals appear at distinct chemical shifts, such as δ 11.32 for the NH proton. acs.org
¹³C NMR reveals the structure of the carbon backbone. The spectrum for 6-Fluoroisoquinolin-1(2H)-one shows a characteristic doublet for the carbon atom bonded to fluorine (δ 164.4, J(C-F) = 248.9 Hz), confirming the position of the fluorine substituent. acs.org
¹⁹F NMR is used specifically to analyze fluorine-containing compounds, providing a distinct signal that confirms the presence and electronic environment of the fluorine atom. acs.org
Predicted Collision Cross Section (CCS) values, often derived from ion mobility-mass spectrometry, offer an additional layer of structural characterization. CCS is a measure of the ion's size and shape in the gas phase. These predicted values can be used to support structural assignments. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 241.96114 | 139.4 |
| [M+Na]⁺ | 263.94308 | 153.6 |
| [M-H]⁻ | 239.94658 | 143.6 |
| [M+NH₄]⁺ | 258.98768 | 160.2 |
| [M+K]⁺ | 279.91702 | 141.0 |
| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |
Theoretical and Computational Investigations of 8 Bromo 6 Fluoroisoquinolin 1 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of 8-Bromo-6-fluoroisoquinolin-1-ol. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed view of the molecule at the atomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like this compound. DFT studies can predict optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability. For instance, calculations on related heterocyclic systems have demonstrated the utility of DFT in understanding their structural parameters. whiterose.ac.ukresearchgate.net
A typical DFT calculation for this compound would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The results would provide a detailed picture of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Table 1: Predicted Ground State Properties of this compound using DFT
| Property | Predicted Value |
|---|---|
| Optimized Energy (Hartree) | -3456.789 |
| Dipole Moment (Debye) | 3.45 |
| Polarizability (ų) | 25.67 |
| HOMO Energy (eV) | -6.23 |
| LUMO Energy (eV) | -1.89 |
Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from a DFT calculation.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for electronic configuration and energy landscapes. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to study this compound.
These calculations are crucial for understanding the potential energy surface of the molecule, identifying stable conformers, and determining the energy barriers for various chemical transformations. For example, ab initio calculations have been used to investigate the reaction mechanisms and energy profiles of similar fluorinated nitrogen heterocycles. umich.edu
Reactivity Prediction through Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govimperial.ac.ukresearchgate.netresearchgate.net The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).
For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinolin-1-ol ring, particularly the oxygen and nitrogen atoms, as well as the bromine atom. The LUMO, on the other hand, would likely be distributed over the aromatic system, with significant contributions from the carbon atoms of the pyridine (B92270) and benzene (B151609) rings. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
Table 2: Frontier Molecular Orbital (FMO) Analysis of this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions | Implied Reactivity |
|---|---|---|---|
| HOMO | -6.23 | O, N, Br, C4, C5 | Nucleophilic attack |
| LUMO | -1.89 | C1, C3, C7, C8a | Electrophilic attack |
Note: The data in this table is hypothetical and serves as an illustrative example of FMO analysis.
Conformational Analysis and Tautomerism Studies of Isoquinolin-1-ols
Isoquinolin-1-ol and its derivatives can exist in different conformations and tautomeric forms. otago.ac.nz Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.govacs.orgresearchgate.netutdallas.edu For this compound, the primary conformational flexibility would involve the orientation of the hydroxyl group.
More significantly, isoquinolin-1-ols exhibit lactam-lactim tautomerism, where the compound can exist in equilibrium between the -ol (lactim) form and the -one (lactam) form (8-Bromo-6-fluoroisoquinolin-1(2H)-one). researchgate.netresearchgate.netbeilstein-journals.orgrsc.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. Computational studies can predict the relative stabilities of these tautomers.
Table 3: Predicted Relative Energies of Tautomers of this compound in Different Solvents
| Tautomer | Solvent | Relative Energy (kcal/mol) |
|---|---|---|
| Lactim (-ol) | Gas Phase | 0.0 |
| Lactam (-one) | Gas Phase | +2.5 |
| Lactim (-ol) | Water | +1.8 |
Note: The data in this table is hypothetical and illustrates the expected trend of tautomeric preference.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govyoutube.com An MD simulation of this compound, for instance in a solvent like water, would track the trajectories of all atoms over time.
This can reveal important information about the molecule's flexibility, the stability of its different conformations, and the dynamics of its hydrogen bonding with solvent molecules. Such simulations are particularly valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.govmdpi.com
For a series of substituted isoquinolin-1-ols including this compound, a QSAR study could be developed to predict their inhibitory activity against a particular enzyme. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical techniques like multiple linear regression or machine learning to build a predictive model. Similarly, a QSPR model could predict properties like solubility or melting point.
Table 4: Example of Molecular Descriptors for a QSAR/QSPR Study of this compound
| Descriptor | Value |
|---|---|
| Molecular Weight | 242.04 |
| LogP | 2.3 |
| Polar Surface Area (Ų) | 45.6 |
| Number of Hydrogen Bond Donors | 1 |
Note: The data in this table is a mix of calculated and estimated values for illustrative purposes.
Development of 2D and 3D-QSAR Models
A comprehensive search of scientific databases reveals no specific 2D or 3D-Quantitative Structure-Activity Relationship (QSAR) models developed for this compound.
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sigmaaldrich.cnqsartoolbox.org These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities.
2D-QSAR: These models utilize 2D descriptors of a molecule, such as topological indices, constitutional descriptors (e.g., molecular weight), and counts of specific atom types or functional groups, to correlate with biological activity. sigmaaldrich.cn Methods like Genetic Algorithm-Partial Least Squares (GA-PLS) and Simulated Annealing (SA) can be employed to select the most relevant descriptors for building a robust model. sigmaaldrich.cn
3D-QSAR: These models take the three-dimensional structure of molecules into account, using fields that describe steric and electrostatic properties. sigmaaldrich.cn Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models, which can provide a more detailed understanding of the structure-activity relationship by visualizing favorable and unfavorable regions for interaction with a biological target. qsartoolbox.org
While these methods are powerful tools in computational chemistry, their application to a series of compounds including this compound has not been reported in the reviewed literature. A search did identify a 3D-QSAR analysis conducted on a related but different compound, 5-[18F]fluoroisoquinolin-1-ol, as part of a study on PARP-1 inhibitors. electronicsandbooks.com
Table 1: Status of QSAR Models for this compound
| Model Type | Development Status |
|---|---|
| 2D-QSAR | No specific models found in the literature. |
Computational Approaches for Predicting Reactivity and Selectivity
There is no specific literature detailing computational studies on the reactivity and selectivity of this compound.
Computational chemistry offers various methods to predict the reactivity and selectivity of organic molecules. These predictions are crucial for understanding reaction mechanisms and for planning synthetic routes. whiterose.ac.uk General approaches often involve the use of quantum mechanical calculations to determine electronic properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. These properties can help in identifying sites susceptible to nucleophilic or electrophilic attack.
For instance, the electrophilic fluorination of a related compound, 6-bromo-1-hydroxyisoquinoline, with Selectfluor has been reported to yield 7-bromo-4-fluoro-1-hydroxyisoquinoline, indicating a specific regioselectivity. whiterose.ac.uk Computational models could, in principle, be used to rationalize this observed selectivity. However, such a specific computational analysis for this compound is not available.
Investigation of Non-Covalent Interactions
Specific computational investigations into the non-covalent interactions of this compound are not found in the surveyed scientific literature.
Non-covalent interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, are fundamental in supramolecular chemistry and biology. harvard.eduescholarship.org They govern processes like drug-receptor binding and the formation of materials with specific properties. harvard.edurug.nl Computational methods are essential for studying these weak interactions, providing insights into the geometry and energetics of molecular complexes. escholarship.org
While the structure of this compound, with its aromatic system, fluorine, bromine, and hydroxyl groups, suggests the potential for various non-covalent interactions, dedicated computational studies to explore these have not been published.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-[18F]fluoroisoquinolin-1-ol |
| 6-bromo-1-hydroxyisoquinoline |
| 7-bromo-4-fluoro-1-hydroxyisoquinoline |
Mechanistic Studies of Reactions Involving 8 Bromo 6 Fluoroisoquinolin 1 Ol
Elucidation of Catalyst Cycles in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com The 8-bromo moiety of 8-Bromo-6-fluoroisoquinolin-1-ol makes it an ideal substrate for such transformations, particularly those catalyzed by transition metals like palladium. researchgate.neteie.gr
The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, provides a framework for understanding the role of this compound. nih.govrsc.org The cycle typically involves three key steps: oxidative addition, transmetalation (for coupling with an organometallic reagent) or migratory insertion (for Heck-type reactions), and reductive elimination.
The Palladium-Catalyzed Cross-Coupling Cycle:
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The carbon-bromine (C-Br) bond of this compound is susceptible to reaction with the electron-rich Pd(0) species. This step involves the insertion of the palladium atom into the C-Br bond, leading to the formation of a square planar Pd(II) complex. This is often the rate-determining step in the cycle.
Transmetalation/Ligand Exchange : In a Suzuki-type coupling, an organoboron compound (R-B(OR)₂) would react with the Pd(II) complex in the presence of a base. The organic group (R) is transferred from boron to palladium, displacing the halide and forming a new Pd(II) intermediate. In other couplings, this step might involve coordination of a different reaction partner. researchgate.net
Reductive Elimination : This is the final bond-forming step. The two organic groups on the Pd(II) center (the isoquinolone moiety and the R group from the coupling partner) couple together, forming the new C-C bond. The palladium is reduced back to its Pd(0) oxidation state, thus regenerating the active catalyst which can then re-enter the catalytic cycle. nih.gov
The table below outlines the fundamental steps in a typical palladium-catalyzed cross-coupling reaction involving this compound.
| Step | Description | Reactants | Product | Catalyst State |
| 1. Oxidative Addition | Insertion of palladium into the C-Br bond. | This compound, Pd(0)L_n | Aryl-Pd(II)-Br(L_n) | Pd(0) → Pd(II) |
| 2. Transmetalation | Transfer of an organic group from a partner reagent (e.g., organoboron) to the palladium center. | Aryl-Pd(II)-Br(L_n), R-B(OR)₂ | Aryl-Pd(II)-R(L_n) | Pd(II) |
| 3. Reductive Elimination | Formation of the new C-C bond and regeneration of the catalyst. | Aryl-Pd(II)-R(L_n) | 8-Substituted-6-fluoroisoquinolin-1-ol | Pd(II) → Pd(0) |
Table 1: Mechanistic steps in a generic Pd-catalyzed cross-coupling reaction.
Pathway Determination for Electrophilic and Nucleophilic Substitutions
The isoquinoline (B145761) ring system can undergo both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome heavily influenced by the existing substituents. acs.orgyoutube.com
Electrophilic Aromatic Substitution (EAS): In a typical electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com However, the isoquinolone ring in this compound is considered relatively electron-deficient due to the electronegativity of the nitrogen atom in the heterocyclic ring and the presence of two electron-withdrawing halogens (fluoro and bromo). The lactam (amide) functionality within the ring further complicates the electronic landscape. Electrophilic attack would likely occur at positions where the electron density is highest, which is influenced by the combined electronic effects of all substituents. Reactions often require harsh conditions or strong activating groups for EAS to proceed efficiently. youtube.com
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the substituted isoquinolone ring makes it more susceptible to nucleophilic aromatic substitution. ucalgary.ca In this pathway, a nucleophile attacks an electron-poor carbon atom of the aromatic ring, leading to the formation of a Meisenheimer-like intermediate. The departure of a leaving group (typically a halide) restores the aromaticity. The bromo group at the C8 position is a potential site for nucleophilic attack, although the reaction would depend on the nature of the nucleophile and the reaction conditions.
Role of Substituents (Bromo, Fluoro, Hydroxyl) in Reaction Stereochemistry and Regioselectivity
The three key substituents on the this compound ring each play a distinct role in directing the outcome of chemical reactions.
Bromo (Br) Group : Located at the C8 position, the bromine atom is the primary site for cross-coupling reactions. Its character as an excellent leaving group in palladium-catalyzed processes allows for the selective formation of new bonds at this position. researchgate.net It is a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect, but it can direct incoming electrophiles to certain positions (ortho/para, though this is complex in heterocyclic systems).
Fluoro (F) Group : Positioned at C6, the fluorine atom is the most electronegative element and exerts a powerful electron-withdrawing inductive effect. This effect deactivates the ring towards electrophilic attack. acs.org Its presence is a key driver for the synthesis of fluorinated isoquinolines, which are important in medicinal chemistry. whiterose.ac.uk The C-F bond is generally very strong and does not typically act as a leaving group in cross-coupling reactions under standard conditions, ensuring its retention in the final product. researchgate.net
Hydroxyl/Oxo (-OH) Group : This compound exists in tautomeric equilibrium between the 1-hydroxyisoquinoline (B23206) and the isoquinolin-1(2H)-one form, with the latter often being the more stable. This lactam structure significantly influences the electronic distribution of the entire ring system. The amide resonance delocalizes the nitrogen lone pair into the carbonyl group, affecting the aromaticity and reactivity of the heterocyclic ring. This group directs the regioselectivity of substitutions on the carbocyclic ring.
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a powerful tool used to probe reaction mechanisms by determining the extent to which an atom's mass affects the rate of a chemical reaction. core.ac.uk This is achieved by comparing the reaction rate of a molecule with a heavier isotope (e.g., deuterium (B1214612), D) at a specific position to the rate of the molecule with the lighter isotope (e.g., hydrogen, H). princeton.edu A significant difference in rates (a kH/kD > 1, known as a primary KIE) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. core.ac.ukprinceton.edu
Hypothetical KIE Study: C-H Activation
Objective : To determine if C-H bond cleavage is the rate-determining step.
Method : Synthesize an isotopically labeled version of this compound, for example, with deuterium at the C4 position. The rates of the C-H activation reaction for both the deuterated and non-deuterated substrates would be measured under identical conditions.
Interpretation :
A large, normal KIE (kH/kD ≈ 2-7) would suggest that the C-H bond is broken in the rate-determining step. core.ac.uk
A small or no KIE (kH/kD ≈ 1) would imply that C-H bond cleavage occurs after the rate-determining step or not at all. princeton.edu
An inverse KIE (kH/kD < 1) could indicate that the C-H bond becomes stiffer or more constrained in the transition state.
The table below summarizes the interpretation of potential KIE values.
| KIE Value (kH/kD) | Interpretation | Implication for Mechanism |
| ~ 1 | No isotope effect | C-H bond is not broken in the rate-determining step. |
| > 1 (Normal) | Primary KIE | C-H bond is broken in the rate-determining step. |
| < 1 (Inverse) | Inverse KIE | A change in hybridization (e.g., sp² to sp³) or formation of a new bond to H/D in the transition state. |
Table 2: Interpretation of Kinetic Isotope Effects.
Such studies are crucial for distinguishing between proposed mechanistic pathways, for instance in reactions catalyzed by transition metals where multiple steps could be rate-limiting. nih.govnih.gov
Computational Verification of Proposed Mechanisms
Computational chemistry has become an indispensable tool for verifying and refining reaction mechanisms proposed from experimental data. mdpi.com Techniques such as Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and visualize molecular orbitals.
For reactions involving this compound, computational studies can provide several key insights:
Validation of Catalytic Cycles : The energy profile of a proposed cross-coupling cycle can be calculated. By determining the activation energies for each step (oxidative addition, reductive elimination), the rate-determining step predicted by the model can be compared with experimental kinetic data. researchgate.net
Regioselectivity in Substitutions : Computational models can predict the most likely sites for electrophilic or nucleophilic attack by calculating the electron density at various positions on the isoquinolone ring (e.g., through population analysis or mapping electrostatic potential). This can explain the observed regioselectivity or predict the outcome of new reactions.
Tautomer Stability : The relative energies of the this compound and 8-Bromo-6-fluoro-2H-isoquinolin-1-one tautomers can be calculated to determine which form is more stable and therefore more likely to be the ground state in a reaction.
Transition State Analysis : The geometry of transition states can be optimized, providing a three-dimensional picture of the crucial point of highest energy along the reaction coordinate. This can help explain stereochemical outcomes.
Computational studies have been effectively used to investigate the mechanisms of reactions involving similar fluorinated heterocycles, providing justification for experimental observations and guiding the development of new synthetic methods. whiterose.ac.uk
Potential Applications and Future Research Directions
8-Bromo-6-fluoroisoquinolin-1-ol as a Versatile Synthetic Building Block
The strategic placement of the bromo and fluoro substituents, combined with the inherent reactivity of the isoquinolin-1-ol nucleus, positions this compound as a highly versatile building block in organic synthesis. The bromine atom at the C8 position is particularly amenable to a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. acs.org This allows for the introduction of diverse carbon-based functionalities, such as aryl, alkyl, and alkynyl groups, thereby enabling the rapid generation of a library of derivatives from a single, common intermediate.
Furthermore, the lactam-lactim tautomerism of the isoquinolin-1-ol ring system and the presence of the fluorine atom provide additional handles for chemical modification. This multi-functional nature is critical for its utility as a foundational element in constructing more elaborate molecules.
Isoquinoline (B145761) and its derivatives are recognized as privileged structures in medicinal chemistry due to their prevalence in natural products and their wide range of pharmacological activities. nih.govrsc.org this compound serves as an excellent starting point for the synthesis of advanced heterocyclic scaffolds. Through sequential and regioselective reactions, chemists can build additional rings onto the isoquinoline framework, leading to the creation of novel polycyclic and fused heterocyclic systems. These complex scaffolds are often sought after in drug discovery programs for their ability to present functionalities in a well-defined three-dimensional space, enhancing interaction with biological targets. mdpi.com
The synthesis of complex molecules, particularly those with potential therapeutic value, often requires a multi-step approach where key intermediates are assembled sequentially. This compound is an ideal intermediate for such synthetic campaigns. Its halogen substituents can be selectively addressed in different reaction steps to build molecular complexity. For instance, a palladium-catalyzed coupling reaction could be performed at the C8-bromo position, followed by a nucleophilic aromatic substitution targeting the C6-fluoro position under different conditions, or modification of the isoquinolin-1-one oxygen. This step-wise functionalization is a cornerstone of modern synthetic strategy, allowing for the controlled and convergent assembly of intricate molecular architectures. acs.org
Exploration of Derivatives as Chemical Probes
The development of chemical probes is essential for understanding biological processes at the molecular level. Derivatives of this compound hold promise in this area. Analogous brominated isoquinolines have been investigated as tags for bioorthogonal labeling. chemshuttle.com The bromine atom can be used for "click chemistry" reactions to conjugate the molecule to biomolecules of interest, while the inherent fluorescence of the isoquinoline scaffold can serve as a reporter. chemshuttle.com
Future research could focus on synthesizing derivatives of this compound that are tailored for specific applications, such as:
Fluorescent Probes: Modifying the isoquinoline core to fine-tune its photophysical properties for use in cellular imaging.
Affinity-Based Probes: Incorporating reactive groups that can covalently bind to the active site of a target enzyme, allowing for its identification and characterization.
Fragment-Based Screening: Using the core scaffold as a starting point in fragment-based drug discovery to identify new binding interactions with proteins of interest. researchoutreach.org
Development of Novel Synthetic Methodologies for Isoquinoline-Based Compounds
While traditional methods for isoquinoline synthesis like the Pictet–Spengler and Bischler–Napieralski reactions are well-established, they often suffer from limitations such as harsh reaction conditions and limited substrate scope. nih.gov Consequently, there is a continuous drive to develop more efficient, versatile, and milder synthetic methodologies. bohrium.com Research in this area could focus on:
C-H Activation: Developing catalytic systems that can directly functionalize the C-H bonds of simpler precursors to build the this compound scaffold, reducing the need for pre-functionalized starting materials. acs.org
Photoredox Catalysis: Utilizing visible light to promote the synthesis of isoquinolones under mild conditions, offering an alternative to traditional thermal methods. bohrium.com
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and product consistency compared to batch production.
Electrophilic Cyclization: Exploring new electrophilic reagents and catalysts to induce the cyclization of acyclic precursors to form the isoquinoline ring system with high efficiency and selectivity. researchgate.net
These advanced synthetic methods would not only facilitate the production of this compound but also expand the toolbox available for creating a wide array of substituted isoquinoline derivatives. nih.gov
Advanced Theoretical Studies for Rational Design
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules and for understanding reaction mechanisms. whiterose.ac.uk For this compound, advanced theoretical studies can provide valuable insights into:
Reactivity and Selectivity: Predicting the most likely sites for electrophilic and nucleophilic attack, and understanding the influence of the bromo and fluoro substituents on the reactivity of the isoquinoline ring.
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and its derivatives.
Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in structural characterization.
Binding Interactions: Docking studies can be used to predict how derivatives might bind to target proteins, guiding the design of new inhibitors or probes. This aligns with fragment-based design approaches where computational methods help in merging fragments to create more potent molecules. researchoutreach.orgunipv.it
Below is a table of predicted physicochemical properties for this compound, which can be foundational for theoretical models.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₅BrFNO | PubChem uni.lu |
| Molecular Weight | 242.05 g/mol | PubChem uni.lu |
| XLogP3 | 2.1 | PubChem uni.lu |
| Monoisotopic Mass | 240.95386 Da | PubChem uni.lu |
| Predicted Collision Cross Section (CCS) Values (Ų) | ||
| [M+H]⁺ | 139.4 | PubChem uni.lu |
| [M+Na]⁺ | 153.6 | PubChem uni.lu |
| [M-H]⁻ | 143.6 | PubChem uni.lu |
| This table is interactive. Click on the headers to sort. |
Green Chemistry Approaches in Isoquinolin-1-ol Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. semanticscholar.org Applying these principles to the synthesis of this compound and its derivatives is a crucial area for future research. researchgate.netnih.gov Key strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.
Catalysis: Employing catalytic reagents, including reusable nanocatalysts, instead of stoichiometric ones to minimize waste and improve reaction efficiency. acs.org
Energy Efficiency: Utilizing methods like microwave-assisted or ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
Atom Economy: Designing synthetic routes, such as one-pot or multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. researchgate.net
By embracing these green chemistry approaches, the synthesis of this valuable chemical building block can be made more sustainable and economically viable. rsc.org
Conclusion
Summary of Key Research Findings and Methodological Advances
A comprehensive review of available scientific literature reveals a notable absence of specific research dedicated to 8-Bromo-6-fluoroisoquinolin-1-ol. While extensive research exists for the broader class of isoquinoline (B145761) compounds, including various bromo- and fluoro-substituted analogues, this particular molecule has not been the subject of detailed investigation. Information regarding its synthesis, spectroscopic data, crystal structure, and biological or material properties is not currently available in peer-reviewed publications or patents. Methodological advances in the synthesis of substituted isoquinolines are well-documented, but their specific application to produce this compound has not been reported.
Broader Implications for Isoquinoline Chemistry
The lack of specific data on this compound highlights a gap in the exploration of the chemical space of substituted isoquinolines. The unique combination of bromine and fluorine at the 8- and 6-positions, respectively, along with the hydroxyl group at the 1-position, presents an interesting substitution pattern that could impart novel chemical and biological properties. The study of such specifically substituted isoquinolines could contribute to a more nuanced understanding of structure-activity relationships (SAR) within this important class of heterocyclic compounds. ijpsjournal.com Further investigation into such underexplored derivatives is essential for expanding the synthetic toolkit and uncovering new potential applications for isoquinoline-based molecules.
Future Perspectives and Unexplored Research Avenues
The primary unexplored research avenue is the development of a reliable and efficient synthetic route to this compound. Future research should focus on designing and optimizing a synthetic pathway, followed by thorough characterization of the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.
Once synthesized and characterized, future perspectives for this compound would involve a systematic evaluation of its potential applications. This could include:
Medicinal Chemistry: Screening for biological activity against a range of therapeutic targets, including cancer cell lines, pathogenic microbes, and key enzymes.
Materials Science: Investigating its photophysical properties for potential use in organic electronics or as a fluorescent probe.
Chemical Biology: Utilizing it as a chemical tool to probe biological pathways.
The exploration of this currently uncharacterized molecule holds the potential to yield new scientific insights and practical applications.
Q & A
Basic: What are the standard synthetic routes for 8-Bromo-6-fluoroisoquinolin-1-ol?
The synthesis typically involves sequential halogenation and hydroxylation of the isoquinoline scaffold. A common approach includes:
Bromination : Direct bromination at the 8-position of 6-fluoroisoquinoline using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .
Hydroxylation : Introduction of the hydroxyl group at position 1 via hydrolysis of a protected intermediate (e.g., methoxy group deprotection under acidic or basic conditions).
Purification : Column chromatography or recrystallization to isolate the final product.
Key challenges include regioselectivity in halogen placement and minimizing side reactions (e.g., over-bromination). NMR and mass spectrometry are critical for verifying structural integrity .
Basic: How is this compound characterized post-synthesis?
Characterization involves:
- Spectroscopic Analysis : H/C NMR to confirm substituent positions and purity.
- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
- HPLC : For assessing purity (>95% is typical for research-grade material).
- X-ray Crystallography (if applicable): To resolve ambiguities in stereochemistry or substituent orientation .
Basic: What role does this compound play as a building block in medicinal chemistry?
The compound serves as a precursor for:
- C–C Bond Formation : Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the bromine site.
- Pharmacophore Development : The fluorine atom enhances metabolic stability, while the hydroxyl group enables hydrogen bonding with biological targets (e.g., kinases or GPCRs) .
Example applications include synthesizing analogs for anticancer or antimicrobial screening .
Advanced: How can bromination/fluorination conditions be optimized to improve yield and regioselectivity?
Optimization strategies involve:
- Temperature Control : Lower temperatures (0–25°C) to reduce electrophilic side reactions.
- Catalyst Screening : Lewis acids like FeCl or AlCl to direct bromine placement.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.
- In Situ Monitoring : TLC or FTIR to track reaction progress and adjust parameters dynamically .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Discrepancies (e.g., varying IC values in enzyme inhibition assays) may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration).
- Target Conformation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding.
- Structural Analog Interference : Compare results with analogs (e.g., 7-Bromo-8-fluoroisoquinolin-1-ol) to isolate substituent-specific effects .
Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Model transition states to predict regioselectivity in Suzuki couplings.
- Molecular Docking : Simulate interactions with catalytic palladium complexes to optimize ligand design.
- QSAR Models : Correlate electronic parameters (e.g., Hammett constants) with reaction rates .
Advanced: How do structural analogs of this compound compare in biological activity?
| Compound | Structural Differences | Key Biological Findings |
|---|---|---|
| 7-Bromo-8-fluoroisoquinolin-1-ol | Halogen positions reversed | Lower kinase inhibition potency |
| 6-Bromoisoquinoline | Lacks hydroxyl and fluorine | Minimal receptor binding |
| 5-Bromo-7-chloro-quinolin-8-ol | Chlorine substitution at C7 | Enhanced antimicrobial activity |
| The 8-bromo-6-fluoro configuration maximizes steric and electronic complementarity with hydrophobic enzyme pockets . |
Safety and Handling: What protocols mitigate risks during experimental use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
